An In-depth Technical Guide to 3,6-Difluoro-1,2-benzenedimethanol: Physicochemical Properties and Synthetic Considerations
An In-depth Technical Guide to 3,6-Difluoro-1,2-benzenedimethanol: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical characteristics, including its metabolic stability, binding affinity to biological targets, and membrane permeability.[1] This guide focuses on 3,6-Difluoro-1,2-benzenedimethanol, a molecule of interest for its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The strategic placement of two fluorine atoms on the benzene ring, ortho to the two hydroxymethyl groups, is anticipated to significantly modulate the properties of the parent 1,2-benzenedimethanol scaffold.
This document provides a comprehensive overview of the predicted physicochemical properties of 3,6-Difluoro-1,2-benzenedimethanol, its exact molecular weight, and a proposed synthetic route from its logical precursor, 3,6-difluorophthalic acid. Furthermore, it offers detailed, adaptable experimental protocols for its synthesis, purification, and characterization, grounded in established chemical principles and analogous transformations.
Physicochemical Properties and Exact Molecular Weight
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₈H₈F₂O₂ | - |
| Exact Molecular Weight | 174.0488 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar diols[2][3] |
| Melting Point (°C) | Estimated: 70-90 | Lower than 3,6-difluorophthalic acid (ca. 184 °C dec.) due to the absence of strong carboxylic acid dimers.[4] |
| Boiling Point (°C) | > 200 | High due to hydrogen bonding capabilities of the hydroxyl groups. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF). Slightly soluble in water. | The presence of two hydroxyl groups enhances polarity and solubility in polar solvents. Fluorine substitution may slightly decrease water solubility compared to the non-fluorinated analog. |
| pKa | Estimated: 13-14 | The electron-withdrawing fluorine atoms are expected to increase the acidity of the hydroxyl protons compared to unsubstituted benzyl alcohol (pKa ~15.4). Ortho-fluorination has been shown to increase the hydrogen-bond acidity of benzyl alcohols.[1][5][6][7] |
| LogP (Octanol-Water Partition Coefficient) | Estimated: 1.0 - 1.5 | Fluorine substitution generally increases lipophilicity. The two hydroxyl groups will decrease the LogP value. Computational tools can provide more precise predictions.[8][9] |
Proposed Synthesis of 3,6-Difluoro-1,2-benzenedimethanol
A robust and high-yielding synthesis of 3,6-Difluoro-1,2-benzenedimethanol can be envisaged through the reduction of commercially available 3,6-difluorophthalic acid. This two-step process, involving an initial conversion to the corresponding ester followed by reduction, is a standard and reliable method for the preparation of diols from dicarboxylic acids.
Part 1: Esterification of 3,6-Difluorophthalic Acid
The first step involves the Fischer esterification of 3,6-difluorophthalic acid with methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid, to yield dimethyl 3,6-difluorophthalate.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-difluorophthalic acid (1.0 eq).
-
Add an excess of methanol (e.g., 20-30 eq) to serve as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude dimethyl 3,6-difluorophthalate, which can be purified by recrystallization or column chromatography if necessary.
Part 2: Reduction of Dimethyl 3,6-difluorophthalate
The second step is the reduction of the diester to the corresponding diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, e.g., 2.5-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve dimethyl 3,6-difluorophthalate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,6-Difluoro-1,2-benzenedimethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Characterization of 3,6-Difluoro-1,2-benzenedimethanol
A comprehensive characterization of the synthesized 3,6-Difluoro-1,2-benzenedimethanol is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the hydroxymethyl groups. The aromatic protons will likely appear as a multiplet due to coupling with each other and with the fluorine atoms. The methylene protons may appear as a singlet or a doublet depending on the solvent and temperature, and will integrate to 4H. The hydroxyl protons will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a direct confirmation of the presence and chemical environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms, likely appearing in the typical range for aryl fluorides. Computational methods can be employed to predict the approximate chemical shift.[10][11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methylene carbon. The carbon signals will exhibit C-F coupling, which can be a valuable diagnostic tool.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.[12] The mass spectrum of fluorinated compounds can be complex, and characteristic fragmentation patterns should be analyzed.[13]
Infrared (IR) Spectroscopy
The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Characteristic C-F stretching absorptions will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Safety and Handling
As with any chemical substance, 3,6-Difluoro-1,2-benzenedimethanol should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3,6-Difluoro-1,2-benzenedimethanol represents a promising, yet underexplored, building block for the development of novel molecules in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive theoretical and practical framework for its synthesis and characterization. Although direct experimental data is currently lacking, the proposed synthetic route via the reduction of 3,6-difluorophthalic acid offers a viable and efficient pathway to this compound. The predicted physicochemical properties, based on the known effects of fluorination, provide a solid foundation for its further investigation and application. The detailed experimental protocols and characterization methods outlined herein are designed to be readily adaptable by researchers, facilitating the exploration of this intriguing fluorinated scaffold.
References
-
PubChem. 3,6-Difluorophthalic acid. National Center for Biotechnology Information. [Link]
-
The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Preprints.org. [Link]
-
Bogdan, E. et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11462-11474. [Link]
-
3-6-Difluorophthalic acid - 1g. Worldwide Life Sciences. [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. [Link]
-
Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
-
Selective mono-fluorination of diols via a cyclic acetal of N,N-diethyl-4-methoxybenzamide. HUSCAP. [Link]
-
Bogdan, E. et al. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. University of Southampton. [Link]
-
Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society. [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
-
Calculated logP values for investigated compounds. ResearchGate. [Link]
-
Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Semantic Scholar. [Link]
-
Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. ResearchGate. [Link]
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie. [Link]
-
Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link]
-
A procedure for the Wittig reaction. Organic Syntheses. [Link]
- Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]
-
logP - octanol-water partition coefficient calculation. Molinspiration. [Link]
-
Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]
-
High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. [Link]
-
Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society. [Link]
-
Supporting Information. Knowledge at UChicago. [Link]
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. UNIST. [Link]
-
Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]
-
3,6-Difluorophthalic anhydride. PubChem. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
- Synthetic method of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
-
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry. [Link]
-
Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
-
Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
1,2-Benzenedimethanol, 3,6-dimethoxy-4,5-dimethyl-. PubChem. [Link]
-
1,2-Benzenedimethanol. PubChem. [Link]
-
Benzene, 1,3-difluoro-. NIST WebBook. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. CAS 651-97-8: 3,6-Difluorophthalic acid | CymitQuimica [cymitquimica.com]
- 3. 3,6-Difluorophthalic acid | 651-97-8 [sigmaaldrich.com]
- 4. 3-6-Difluorophthalic acid - 1g | Worldwide Life Sciences [wwmponline.com]
- 5. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
